Structural Differentiation from Unsubstituted and Simple N-Benzyl Pyrrolidine Carboxamides
Unlike generic N-benzyl pyrrolidine-1-carboxamides, CAS 2034562-54-2 incorporates a 3-methoxypyrazin-2-yloxy substituent at the pyrrolidine 3-position. This introduces two additional hydrogen bond acceptors and a specific spatial orientation that is absent in comparators like the N-benzyl-3-hydroxypyrrolidine-1-carboxamide scaffold [1]. The methoxypyrazine ether is deliberately deployed in NK3 antagonist design to engage a sub-pocket critical for receptor affinity, a feature not present in simpler scaffolds such as osanetant (SR142801) or talnetant (SB-223412), which rely on different core structures [2].
| Evidence Dimension | Structural features (H-bond acceptors, spatial geometry) |
|---|---|
| Target Compound Data | Contains 3-methoxypyrazine ether: additional H-bond acceptor atoms (N and O) vs. simple OH |
| Comparator Or Baseline | N-benzyl-3-hydroxypyrrolidine-1-carboxamide: no methoxypyrazine moiety |
| Quantified Difference | Qualitative structural difference; no comparative bioactivity data available in public domain for target |
| Conditions | Structural and patent literature analysis [1] |
Why This Matters
This structural divergence means this compound serves as a specific tool for SAR exploration in the methoxypyrazine ether series and cannot be replaced by simpler pyrrolidine analogs when probing this chemical space.
- [1] Jablonski, P. et al. Pyrrolidine Aryl-Ether as NK3 Receptor Antagonists. French Patent Application FR 2927330 A1, filed February 26, 2009. View Source
- [2] Simonsen, K. B. et al. Novel NK3 receptor antagonists for the treatment of schizophrenia and other CNS indications. Curr. Opin. Drug Discov. Devel. 2010, 13, 379-388. View Source
